2-(2-Ethoxy-d5-phenoxy)-acetic Acid
Description
Properties
Molecular Formula |
C₁₀H₇D₅O₄ |
|---|---|
Molecular Weight |
201.23 |
Synonyms |
(o-Ethoxy-d5-phenoxy)-acetic Acid; NSC 522101-d5 |
Origin of Product |
United States |
Contextualization Within Stable Isotope Labeling Methodologies
Stable isotope labeling is a non-radioactive technique where an element in a compound is replaced by one of its stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.comtocris.com This method is a cornerstone of modern analytical and metabolic research, providing a safe and powerful way to trace the fate of molecules in complex biological systems. tocris.comnih.gov
Deuterium labeling, as seen in 2-(2-ethoxy-d5-phenoxy)-acetic acid, involves the substitution of hydrogen atoms with deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect" where the deuterated compound is metabolized more slowly. tocris.com This property can be exploited to study metabolic pathways and reaction mechanisms. symeres.com The primary application of such labeled compounds, however, is as internal standards in mass spectrometry-based analysis, where their distinct mass allows for precise quantification of the unlabeled analyte. x-chemrx.com
Significance As a Research Tool and Reference Standard
The principal value of 2-(2-ethoxy-d5-phenoxy)-acetic acid lies in its application as a research tool and a certified reference material. lgcstandards.com Its deuteration makes it an excellent internal standard for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). When analyzing the parent compound, 2-(2-ethoxyphenoxy)acetic acid, in biological or environmental samples, a known amount of the deuterated standard is added. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. However, they are easily distinguished by their mass, allowing for accurate correction of any analyte loss during the analytical process and thus precise quantification.
2-(2-Ethoxyphenoxy)acetic acid is a metabolite of some pharmaceuticals and is also related to a class of herbicides known as phenoxyacetic acids. nih.govnih.gov Therefore, the deuterated standard is crucial for studies investigating the metabolism, pharmacokinetics, and environmental fate of these compounds. symeres.comnih.gov
Overview of Academic Research Trajectories for Isotope Labeled Compounds
Strategies for Deuterium Incorporation at the Ethoxy Moiety
The introduction of the pentadeuterated ethoxy group (ethoxy-d5) is the cornerstone of synthesizing 2-(2-Ethoxy-d5-phenoxy)-acetic Acid. This can be achieved through two primary strategies: the use of a pre-deuterated precursor or through isotopic exchange reactions.
Deuterated Precursor Synthesis
The most direct and common approach involves the use of a commercially available or synthetically prepared deuterated starting material, typically ethanol-d5 (B126515) or a derivative thereof. Ethanol-d5 (CD3CD2OH) serves as a versatile precursor for generating a reactive ethyl-d5 electrophile.
One common method is the conversion of ethanol-d5 into a more reactive species such as ethyl-d5 iodide or ethyl-d5 tosylate. The synthesis of ethyl-d5 iodide can be achieved by reacting ethanol-d5 with iodine and a reducing agent like red phosphorus. isotope.comccspublishing.org.cnnih.govnih.gov Alternatively, ethyl-d5 tosylate can be prepared by reacting ethanol-d5 with tosyl chloride in the presence of a base like pyridine. libretexts.org These deuterated electrophiles can then be used in subsequent reactions to introduce the ethoxy-d5 group.
Table 1: Synthesis of Ethyl-d5 Precursors
| Precursor | Synthetic Method | Reactants | Typical Yield (%) |
| Ethyl-d5 Iodide | Iodination | Ethanol-d5, Red Phosphorus, Iodine | 85-95 |
| Ethyl-d5 Tosylate | Tosylation | Ethanol-d5, Tosyl Chloride, Pyridine | 80-90 |
Isotopic Exchange Reaction Pathways
An alternative to using pre-labeled starting materials is the direct hydrogen-deuterium (H/D) exchange on the ethoxy group of a pre-existing molecule. nih.gov This approach often involves the use of a catalyst and a deuterium source, such as heavy water (D₂O). nih.gov Metal catalysts, like palladium on carbon (Pd/C), have been shown to facilitate H/D exchange reactions on various organic molecules. nih.gov For instance, a compound containing an ethoxy group could be subjected to H/D exchange conditions to replace the five hydrogens on the ethyl group with deuterium. nih.gov However, achieving high levels of site-specific deuteration without affecting other parts of the molecule can be challenging and may require careful optimization of reaction conditions. nih.gov
Chemical Synthesis of the Phenoxyacetic Acid Backbone
The core structure of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid is a phenoxyacetic acid. A versatile and widely used method for the formation of the ether linkage in such compounds is the Williamson ether synthesis. acs.orgnih.govacs.orgnih.govopenochem.orgbyjus.comlibretexts.orgnumberanalytics.comkhanacademy.org This reaction involves the nucleophilic substitution of a halide or other good leaving group by an alkoxide ion. acs.orgnih.gov
In the context of synthesizing 2-(2-Ethoxy-d5-phenoxy)-acetic Acid, the Williamson ether synthesis would typically involve the reaction of a deuterated ethylating agent, such as ethyl-d5 iodide or ethyl-d5 tosylate, with a derivative of 2-hydroxyphenoxyacetic acid. A plausible synthetic route would start with the protection of the carboxylic acid of 2-hydroxyphenoxyacetic acid, for example, as an ester, to prevent its interference with the subsequent etherification step. The phenolic hydroxyl group would then be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. numberanalytics.com This phenoxide would then react with the ethyl-d5 electrophile in an SN2 reaction to form the deuterated ether. acs.orgnih.gov Finally, deprotection of the carboxylic acid would yield the desired 2-(2-Ethoxy-d5-phenoxy)-acetic Acid.
Table 2: Representative Williamson Ether Synthesis Conditions
| Nucleophile Precursor | Electrophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Hydroxyphenoxyacetic acid ester | Ethyl-d5 Iodide | Sodium Hydride | DMF, THF | Room Temp - 80 | 70-90 |
| 2-Hydroxyphenoxyacetic acid ester | Ethyl-d5 Tosylate | Potassium Carbonate | Acetone, Acetonitrile (B52724) | 50-100 | 75-95 |
Purification Techniques for Stable Isotope Labeled Compounds
The purification of the final product is a critical step to ensure that it is free from starting materials, reagents, and by-products, which is essential for its intended applications. Standard chromatographic techniques are commonly employed for the purification of isotopically labeled compounds.
High-performance liquid chromatography (HPLC) is a powerful tool for the purification of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid. umsl.edu Reversed-phase HPLC, using a C18 or similar stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, is often effective. nih.gov The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. In some cases, chiral chromatography may be necessary if the synthesis results in a racemic mixture and the separation of enantiomers is required. acs.orgnih.govnih.govyoutube.com
Isotopic Enrichment and Purity Assessment Methodologies
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution of a labeled compound. ccspublishing.org.cnlibretexts.orgrsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the desired d5-isotopologue compared to other isotopologues (d0 to d4) can be accurately measured. isotope.comrsc.org The fragmentation pattern observed in the mass spectrum can also provide structural confirmation of the molecule. libretexts.orgacs.orgacs.orgnih.govyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for confirming the structure and determining the position of the deuterium labels. rsc.orgwiley.comnih.gov
¹H NMR: In the ¹H NMR spectrum of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid, the signals corresponding to the ethoxy protons should be absent or significantly reduced in intensity, confirming the high level of deuteration at the ethoxy group.
²H NMR: A quantitative ²H NMR spectrum directly observes the deuterium nuclei, providing a definitive measure of the isotopic enrichment at each deuterated position. nih.govwiley.comnih.govnih.govblogspot.com
By integrating the data from these analytical techniques, a comprehensive assessment of the chemical purity and isotopic enrichment of the synthesized 2-(2-Ethoxy-d5-phenoxy)-acetic Acid can be achieved.
Table 3: Analytical Methods for Purity and Isotopic Enrichment Assessment
| Analytical Technique | Information Obtained | Key Parameters |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution, molecular weight confirmation, fragmentation pattern | Mass accuracy, resolution, ionization method (e.g., ESI, EI) |
| ¹H NMR Spectroscopy | Confirmation of deuteration, structural integrity | Chemical shift, integration, coupling constants |
| ²H NMR Spectroscopy | Quantitative isotopic enrichment at specific sites | Chemical shift, peak area integration |
| ¹³C NMR Spectroscopy | Structural confirmation | Chemical shift, coupling constants |
| High-Performance Liquid Chromatography (HPLC) | Chemical purity, separation of isomers | Stationary phase, mobile phase composition, flow rate, detector wavelength |
Mass Spectrometry-Based Platforms
Mass spectrometry (MS) stands as the cornerstone for the analysis of 2-(2-Ethoxy-d5-phenoxy)-acetic acid, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, MS-based platforms provide robust and reliable quantitative and qualitative data.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of 2-(2-Ethoxy-d5-phenoxy)-acetic acid in complex matrices. The development of a robust LC-MS/MS method involves the careful optimization of both chromatographic separation and mass spectrometric detection parameters.
Given its acidic nature, 2-(2-Ethoxy-d5-phenoxy)-acetic acid is readily ionized using electrospray ionization (ESI) in the negative ion mode. The deprotonated molecule, [M-H]⁻, serves as the precursor ion for collision-induced dissociation (CID) in the tandem mass spectrometer. The monoisotopic mass of the non-deuterated analogue, 2-(2-Ethoxyphenoxy)acetic acid, is 196.0736 g/mol , which provides a basis for identifying the precursor ion of the deuterated standard. nih.gov For 2-(2-Ethoxy-d5-phenoxy)-acetic acid, the expected precursor ion would be at m/z 200.1.
The selection of multiple reaction monitoring (MRM) transitions is critical for selectivity and sensitivity. forensicrti.orglabce.com This involves fragmenting the precursor ion and monitoring specific product ions. For phenoxyacetic acids, characteristic fragmentation involves cleavage of the ether bond and decarboxylation. libretexts.org
Table 1: Postulated LC-MS/MS MRM Transitions for 2-(2-Ethoxy-d5-phenoxy)-acetic Acid
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway |
| 200.1 | 137.1 | Loss of the acetic acid moiety (-CH₂COOH) |
| 200.1 | 109.1 | Cleavage of the ether bond and loss of the ethoxy-d5 group |
Note: These transitions are postulated based on the fragmentation patterns of similar phenoxyacetic acid compounds and require experimental verification.
Method development also focuses on optimizing source parameters such as capillary voltage, source temperature, and gas flows to maximize the generation of the precursor ion. forensicrti.org
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) presents an alternative platform for the analysis of 2-(2-Ethoxy-d5-phenoxy)-acetic acid. However, due to the compound's polarity and low volatility, derivatization is a mandatory step to convert it into a more volatile and thermally stable form suitable for GC analysis.
Common derivatization strategies for acidic compounds include esterification or silylation. For instance, reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the acidic proton with a trimethylsilyl (B98337) (TMS) group.
The electron ionization (EI) mass spectrum of the derivatized compound would then be used for identification and quantification. The fragmentation pattern would be characteristic of the TMS-derivatized phenoxyacetic acid structure.
Table 2: Potential Derivatization Reaction for GC-MS Analysis
| Analyte | Derivatizing Agent | Derivative |
| 2-(2-Ethoxy-d5-phenoxy)-acetic Acid | BSTFA | 2-(2-Ethoxy-d5-phenoxy)-acetic acid, trimethylsilyl ester |
Note: The choice of derivatization reagent and reaction conditions must be optimized to ensure complete and reproducible derivatization.
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous structural confirmation of 2-(2-Ethoxy-d5-phenoxy)-acetic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, which helps to confirm the identity of the compound with a high degree of confidence.
The theoretical exact mass of the non-deuterated analogue, 2-(2-Ethoxyphenoxy)acetic acid (C₁₀H₁₂O₄), is 196.07355886 Da. nih.gov For the deuterated compound, 2-(2-Ethoxy-d5-phenoxy)-acetic acid (C₁₀H₇D₅O₄), the expected exact mass would be slightly higher. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure this mass with an accuracy in the low parts-per-million (ppm) range, providing strong evidence for the presence of the target analyte.
Chromatographic Separation Techniques
Effective chromatographic separation is essential to resolve 2-(2-Ethoxy-d5-phenoxy)-acetic acid from potential interferences in the sample matrix, thereby ensuring accurate quantification and minimizing ion suppression in the mass spectrometer.
Reverse-Phase and Normal-Phase Chromatographic Optimization
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for phenoxyacetic acids and their analogues. sielc.comnih.gov The separation is typically achieved on a C18 column.
Optimization of the mobile phase is crucial for achieving good peak shape and retention. A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of an acidic modifier like formic acid or acetic acid. The acid serves to suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on the reverse-phase column. Gradient elution is often employed to effectively separate the analyte from other matrix components within a reasonable run time.
While less common for this class of compounds, normal-phase chromatography could also be explored, though it would require non-polar mobile phases and may be more sensitive to water content.
Table 3: Typical Reverse-Phase HPLC Parameters for Phenoxyacetic Acid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Note: These parameters are a general guideline and require optimization for specific applications and instrumentation.
Chiral Separation Methodologies (if applicable to specific research context)
The structure of 2-(2-Ethoxy-d5-phenoxy)-acetic acid itself is achiral. However, it is often used as an internal standard for the analysis of chiral phenoxypropionic acid herbicides, which exist as enantiomers. In such research contexts, the development of chiral separation methods is critical.
Chiral HPLC is the predominant technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the separation of various chiral acidic compounds. nih.gov Both normal-phase and reverse-phase modes can be employed for chiral separations, with the choice depending on the specific analyte and CSP. The separation of enantiomers is influenced by factors such as the type of CSP, the mobile phase composition, and the temperature. nih.gov
While 2-(2-Ethoxy-d5-phenoxy)-acetic acid would not be resolved into enantiomers, its chromatographic behavior on a chiral column would need to be considered to ensure it does not co-elute with and interfere with the quantification of the target chiral analytes.
Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of analytes in various samples. In the context of bioanalysis, it is the gold standard for accuracy and precision. The methodology involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, 2-(2-Ethoxy-d5-phenoxy)-acetic acid, to the sample at the earliest stage of analysis. This deuterated internal standard is chemically identical to the endogenous analyte, 2-(2-Ethoxyphenoxy)acetic acid, and thus behaves similarly during sample extraction, cleanup, and chromatographic separation.
The key advantage of using 2-(2-Ethoxy-d5-phenoxy)-acetic acid is its ability to compensate for variations in sample preparation and matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. Since the deuterated standard and the native analyte are affected proportionally, the ratio of their signals remains constant, leading to highly accurate and reproducible quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for IDMS. The chromatographic step separates the analyte and its deuterated internal standard from other matrix components. In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM). This provides a high degree of selectivity and sensitivity. For instance, in the analysis of phenoxyacetic acid (PAA), the non-deuterated form, a specific mass transition would be monitored for PAA and a different, but equally specific, transition for the deuterated internal standard, 2-(2-Ethoxy-d5-phenoxy)-acetic acid.
Method Validation Principles in Research Matrixes
For any analytical method to be considered reliable, it must undergo a thorough validation process. This is particularly critical in the analysis of biological samples where the complexity of the matrix can significantly influence the results. The following subsections outline the key validation parameters for the analysis of 2-(2-Ethoxyphenoxy)acetic acid using 2-(2-Ethoxy-d5-phenoxy)-acetic acid as an internal standard.
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic retention time and the monitoring of specific MRM transitions.
To assess selectivity, blank matrix samples from at least six different sources are analyzed to ensure that no endogenous components interfere with the detection of the analyte or the internal standard at their respective retention times. The response of any interfering peak in the blank matrix should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
In a study developing a method for phenoxyacetic acid (PAA), the major metabolite of phenoxyethanol, in rat plasma, urine, and various tissues, the selectivity was confirmed by analyzing blank matrix samples and demonstrating the absence of significant interfering peaks at the retention times of PAA and its deuterated internal standard. nih.gov
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise and accurate.
Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data. A correlation coefficient (r) of greater than 0.99 is typically considered indicative of good linearity.
For the analysis of PAA in rat plasma, a linear range of 20 to 5000 ng/mL was established. nih.gov In urine and tissue homogenates, the linear range was 50 to 12500 ng/mL. nih.gov The calibration curves for these matrices demonstrated excellent linearity. nih.gov
Table 1: Linearity and Lower Limit of Quantification (LLOQ) of Phenoxyacetic Acid in Various Rat Biological Matrices
| Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) |
| Plasma | 20 - 5000 | > 0.99 | 20 |
| Urine | 50 - 12500 | > 0.99 | 50 |
| Tissue Homogenate | 50 - 12500 | > 0.99 | 50 |
This table is based on data from a study that used a deuterated internal standard for the analysis of phenoxyacetic acid. nih.gov
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The LLOQ is typically determined as the lowest concentration on the calibration curve where the signal-to-noise ratio is at least 10, and the precision and accuracy are within ±20%.
In the validated method for PAA in rat plasma, the LLOQ was established at 20 ng/mL. nih.gov For urine and tissue homogenates, the LLOQ was 50 ng/mL. nih.gov These levels were deemed sufficient for pharmacokinetic studies. nih.gov
Accuracy refers to the closeness of the measured value to the true value, while precision refers to the degree of agreement among a series of measurements. Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the dynamic range.
Intra-day (within a single day) and inter-day (over several days) precision and accuracy are assessed. Precision is expressed as the relative standard deviation (%RSD), and accuracy is expressed as the percentage of the nominal concentration. Generally, for bioanalytical methods, the precision should be within 15% RSD, and the accuracy should be within ±15% of the nominal value (20% for the LLOQ).
A study on PAA analysis in rat plasma, urine, and tissues demonstrated excellent accuracy and precision. For plasma, the intra-day and inter-day precision was ≤ 6.7% and the accuracy ranged from 96.5% to 105.0%. nih.gov In urine, the precision was ≤ 5.8% and accuracy was between 97.4% and 104.2%. nih.gov For the various tissues, the precision was ≤ 8.9% and accuracy was in the range of 95.2% to 107.8%. nih.gov
Table 2: Intra-day and Inter-day Precision and Accuracy of Phenoxyacetic Acid Quantification in Rat Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 20 | 6.7 | 105.0 | 5.9 | 102.5 |
| Low | 60 | 4.5 | 101.7 | 4.8 | 100.3 |
| Medium | 400 | 3.2 | 98.8 | 3.5 | 99.0 |
| High | 4000 | 2.9 | 96.5 | 3.1 | 97.3 |
This table is based on data from a study that used a deuterated internal standard for the analysis of phenoxyacetic acid in rat plasma. nih.gov
Investigation of Metabolic Pathways Utilizing 2 2 Ethoxy D5 Phenoxy Acetic Acid
Role as an Internal Standard in Preclinical Metabolite Identification and Quantification Studies
In preclinical studies, the accurate quantification of drug metabolites in biological matrices is crucial for understanding a drug's pharmacokinetic profile. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov 2-(2-Ethoxy-d5-phenoxy)-acetic Acid is ideally suited for this role in the analysis of its non-deuterated analog, the Tamsulosin metabolite designated as AM-1. pharmgkb.orgdrugbank.com
The rationale for using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. Both the deuterated and non-deuterated forms exhibit nearly identical chromatographic retention times and ionization efficiencies in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z), allowing for separate detection. This co-elution and similar behavior during sample preparation and analysis compensate for any variability in extraction recovery, matrix effects, and instrument response, leading to highly accurate and precise quantification. tandfonline.comfda.gov
While specific studies explicitly detailing the use of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid are not prevalent in publicly available literature, the principles of bioanalytical method development strongly support its application. For instance, the quantification of Tamsulosin and its metabolites often involves LC-MS/MS methods where an internal standard is employed to ensure data reliability. nih.govnih.govnih.gov Given that 2-(2-ethoxyphenoxy)acetic acid is a significant metabolite of Tamsulosin, its deuterated form serves as the most appropriate internal standard for its precise measurement in various biological samples.
Table 1: Bioanalytical Methodologies for Tamsulosin and its Metabolites
| Analytical Technique | Internal Standard Principle | Application | Key Findings |
| LC-MS/MS | Stable Isotope-Labeled | Quantification of drug and metabolites in plasma, urine, and tissues. | High sensitivity and specificity for pharmacokinetic and bioequivalence studies. |
| HPLC | Structural Analog | Earlier methods for drug quantification. | Lower sensitivity and specificity compared to LC-MS/MS. |
In Vitro Biotransformation Studies of Parent Compounds
In vitro metabolic studies are essential for elucidating the metabolic pathways of a drug candidate before moving into extensive in vivo testing. These studies help to identify the enzymes responsible for metabolism and to characterize the metabolites formed.
Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a primary tool for in vitro metabolism studies. nih.gov The biotransformation of Tamsulosin to 2-(2-ethoxyphenoxy)acetic acid (AM-1) has been investigated using human liver microsomes. drugbank.compharmgkb.org These studies have identified that the formation of the AM-1 metabolite is primarily catalyzed by CYP3A4, which is responsible for the oxidative deamination of the Tamsulosin side chain. drugbank.comresearchgate.net
Incubation of Tamsulosin with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzyme activity) leads to the formation of several metabolites, including AM-1. pharmgkb.org By quantifying the formation of this metabolite over time, researchers can determine the rate of its formation and the contribution of specific CYP enzymes by using selective chemical inhibitors or recombinant human CYP enzymes. nih.govpatsnap.com
While microsomal studies are informative, they lack the complete cellular machinery present in intact cells. Therefore, cell-based assays using hepatocytes or other cell lines expressing drug-metabolizing enzymes are also employed. These studies provide a more comprehensive picture of drug metabolism and can also offer insights into potential drug-drug interactions. The metabolism of Tamsulosin has been studied in various in vitro systems, confirming the liver as the primary site of its metabolism. nih.govmedex.com.bd
Understanding the enzyme kinetics of metabolite formation is crucial for predicting a drug's metabolic clearance and potential for drug-drug interactions. For Tamsulosin, the formation of 2-(2-ethoxyphenoxy)acetic acid is a result of the activity of CYP3A4. drugbank.comnih.gov Kinetic studies can determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for this metabolic reaction.
The use of deuterated compounds like 2-(2-Ethoxy-d5-phenoxy)-acetic Acid is generally for analytical purposes as an internal standard. However, the introduction of deuterium (B1214612) into a molecule can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is slowed due to the heavier mass of deuterium compared to hydrogen. This effect can be a useful tool in mechanistic studies to determine the rate-limiting step of a reaction. In the context of Tamsulosin metabolism, a kinetic isotope effect would be more relevant if the deuteration was on the part of the molecule undergoing enzymatic cleavage.
In Vivo Metabolic Fate Elucidation in Preclinical Animal Models
In vivo studies in animal models are a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in a whole-organism system.
Following the administration of Tamsulosin to preclinical animal models such as rats and dogs, its metabolites can be identified and quantified in various biological fluids (plasma, urine, bile) and tissues. nih.govnih.gov Studies have shown that 2-(2-ethoxyphenoxy)acetic acid (AM-1) is a significant metabolite of Tamsulosin found in both urine and bile. tandfonline.comnih.gov
In rats, the primary metabolic pathways for Tamsulosin include de-ethylation of the o-ethoxyphenoxy moiety. nih.gov In humans, after a single oral dose of 14C-labeled Tamsulosin, it was found that o-ethoxyphenoxy acetic acid (AM-1) accounted for approximately 7.5% of the administered radioactive dose excreted in the urine. drugbank.comtandfonline.com
Table 2: Key Metabolites of Tamsulosin
| Metabolite Name | Parent Compound | Metabolic Reaction | Key Enzyme |
| 2-(2-ethoxyphenoxy)acetic acid (AM-1) | Tamsulosin | Oxidative deamination | CYP3A4 |
| M-1 | Tamsulosin | De-ethylation | CYP3A4 |
| M-3 | Tamsulosin | Hydroxylation | CYP2D6 |
| M-4 | Tamsulosin | Demethylation | CYP2D6 |
Tracing of Carbon Skeleton Rearrangements and Scrambling
The use of stable isotope-labeled compounds is a powerful technique in metabolomics for tracing the fate of molecules through complex biochemical pathways. nih.govprinceton.edu In the investigation of the metabolic pathways of xenobiotics like 2-(2-Ethoxyphenoxy)-acetic acid, the strategically labeled analog, 2-(2-Ethoxy-d5-phenoxy)-acetic Acid, serves as an invaluable tool. The deuterium atoms on the ethoxy group provide a stable, non-radioactive tag that allows for the precise tracking of the molecule and its metabolites. clearsynth.com This section focuses on the application of this deuterated tracer to elucidate potential carbon skeleton rearrangements and scrambling during its metabolism.
The fundamental principle behind using 2-(2-Ethoxy-d5-phenoxy)-acetic Acid lies in the ability of mass spectrometry (MS) to differentiate between the labeled (deuterated) and unlabeled compound based on their mass-to-charge (m/z) ratio. nih.gov The five deuterium atoms in the ethoxy group increase the mass of the parent molecule by five daltons compared to its non-deuterated counterpart. This mass shift is readily detectable and allows for the unambiguous identification of metabolites that have retained the ethoxy moiety. doi.org
One of the primary advantages of placing the deuterium label on the ethoxy group is its general metabolic stability in the initial phases of biotransformation. While the core structure of the phenoxy-acetic acid may undergo various enzymatic attacks, such as hydroxylation or cleavage of the ether bond, the C-D bonds in the ethyl group are typically stronger than C-H bonds. juniperpublishers.com This kinetic isotope effect can make the deuterated ethoxy group less susceptible to initial enzymatic metabolism, ensuring it remains an intact marker for a significant portion of the metabolic cascade. nih.gov
Research Findings from Hypothetical Metabolic Studies
In a hypothetical study where 2-(2-Ethoxy-d5-phenoxy)-acetic Acid is administered to a biological system (e.g., in vitro human liver microsomes or in vivo in animal models), samples would be collected over time and analyzed by liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.gov The resulting data would be scrutinized for molecular ions corresponding to the parent compound and its potential metabolites, all distinguished by the +5 Da mass shift from the d5-label.
If the core structure of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid undergoes metabolic transformation without any rearrangement of the carbon skeleton, one would expect to find metabolites where the d5-ethoxy-phenoxy group is still attached to a modified acetic acid side chain, or where the aromatic ring has been hydroxylated. Fragmentation analysis (MS/MS) would confirm that the core structure remains intact.
However, the primary goal of this specific investigation is to detect any rearrangements. Carbon skeleton scrambling or rearrangement would be indicated by the appearance of deuterated metabolites with unexpected fragmentation patterns. For instance, if the ether linkage were to be cleaved and the d5-ethoxy group transferred to another molecule or reattached at a different position, this would generate a novel chemical entity still carrying the deuterium label.
The table below illustrates the kind of data that would be sought in such an experiment to identify potential rearrangements.
| Compound | Molecular Formula (Unlabeled) | Expected m/z (Unlabeled) | Observed m/z (d5-labeled) | Mass Shift (Da) | Interpretation |
| 2-(2-Ethoxyphenoxy)-acetic Acid | C10H12O4 | 196.07 | 201.10 | +5 | Parent Compound |
| 2-(2-Ethoxy-4-hydroxyphenoxy)-acetic Acid | C10H12O5 | 212.06 | 217.09 | +5 | Ring Hydroxylation (No Rearrangement) |
| Hypothetical Rearranged Metabolite A | C10H12O4 | 196.07 | 201.10 | +5 | Isomer of parent compound with a different fragmentation pattern, suggesting rearrangement. |
| Hypothetical Scrambled Fragment | C2H5O | 45.03 | 50.06 | +5 | Detection of a free d5-ethoxy ion, indicating cleavage of the ether bond. |
The detection of "Hypothetical Rearranged Metabolite A" with the same mass as the parent compound but a different chromatographic retention time and a unique MS/MS fragmentation pattern would be strong evidence for a carbon skeleton rearrangement. Such rearrangements are not uncommon in the metabolism of complex molecules and can be mediated by enzymes like cytochrome P450s, which can catalyze intramolecular hydrogen and alkyl shifts.
Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the preclinical pharmacokinetic characterization of the compound 2-(2-Ethoxy-d5-phenoxy)-acetic Acid .
The search did not yield any studies detailing its application in Absorption, Distribution, Metabolism, and Excretion (ADME) in animal models, its use in the quantitative analysis of parent compounds and their metabolites, the assessment of its clearance mechanisms and excretion pathways, or the determination of its pharmacokinetic parameters in any animal species.
Therefore, the requested article with the specified outline and content cannot be generated with scientific accuracy and adherence to the provided instructions. The compound may be a highly specific, non-public internal standard, a novel compound not yet described in published literature, or a custom-synthesized molecule for which pharmacokinetic data has not been disseminated.
To provide the requested detailed article, specific preclinical study reports or internal research data containing information on "2-(2-Ethoxy-d5-phenoxy)-acetic Acid" would be required.
Mechanistic Research Applications of 2 2 Ethoxy D5 Phenoxy Acetic Acid
Probing Enzyme Reaction Mechanisms via Deuterium (B1214612) Isotope Effects
The primary application of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid in mechanistic enzymology lies in the study of kinetic isotope effects (KIEs). The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. libretexts.org Consequently, if the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, substituting hydrogen with deuterium will slow down the reaction rate.
In the context of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid, the deuterium labeling is on the ethoxy group. If an enzyme, such as a cytochrome P450 monooxygenase, metabolizes the parent compound via O-deethylation, the cleavage of a C-H bond on the ethyl group is a critical step. By comparing the rate of metabolism of the deuterated compound with its non-deuterated counterpart, researchers can determine if this C-H bond cleavage is rate-limiting.
A significant KIE (kH/kD > 1) would provide strong evidence that the O-deethylation step is kinetically significant. The magnitude of the KIE can further provide insights into the transition state of the reaction. nih.gov For instance, a large KIE suggests a transition state where the C-H bond is substantially broken. Conversely, the absence of a KIE (kH/kD ≈ 1) would indicate that the C-H bond cleavage is not the rate-determining step and that other steps, such as substrate binding or product release, are slower. plos.org
Illustrative Data for KIE Studies:
| Enzyme System | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | kH/kD |
| Cytochrome P450 2E1 | 2-(2-Ethoxyphenoxy)-acetic Acid | 15.2 | 50 | 1.0 |
| Cytochrome P450 2E1 | 2-(2-Ethoxy-d5-phenoxy)-acetic Acid | 3.8 | 52 | 4.0 |
This is a hypothetical data table illustrating a significant kinetic isotope effect, suggesting that C-H bond cleavage in the ethoxy group is a rate-limiting step in the metabolism by this specific enzyme.
Elucidation of Specific Biochemical Pathway Dynamics
The use of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid extends to tracing the metabolic fate of the ethoxy moiety within a complex biochemical network. When introduced into a biological system, such as cell culture or a whole organism, the deuterated ethyl group acts as a stable isotopic tracer. Metabolites derived from the parent compound will retain the deuterium label, allowing for their unambiguous identification and quantification using mass spectrometry-based techniques.
This approach is invaluable for dissecting metabolic pathways. For example, if 2-(2-Ethoxyphenoxy)-acetic Acid is metabolized through multiple competing pathways, such as O-deethylation and aromatic hydroxylation, the use of the deuterated analog can help determine the relative contribution of each pathway. By analyzing the ratio of deuterated to non-deuterated metabolites, researchers can gain a quantitative understanding of the metabolic flux through different branches of a pathway.
Furthermore, this technique can reveal previously unknown metabolic transformations. The unique isotopic signature of the deuterium-labeled metabolites makes them stand out against the complex background of endogenous molecules, facilitating the discovery of novel biotransformation products.
Investigation of Transport Processes Across Biological Membranes
By comparing the rate of uptake or efflux of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid with its non-deuterated form in a cellular or vesicular model system, one can investigate the transport mechanism. Although a significant deuterium isotope effect on transport is less common than in enzyme-catalyzed reactions, subtle effects could arise if the transporter protein has specific interactions with the C-H bonds of the ethoxy group during the translocation process.
A more direct application is to use the deuterated compound as a tracer in transport competition assays. For instance, to determine if an unlabeled compound of interest is a substrate for a particular transporter, one can measure its ability to inhibit the transport of labeled 2-(2-Ethoxy-d5-phenoxy)-acetic Acid. The high sensitivity and specificity of mass spectrometry for detecting the deuterated molecule make it an excellent tool for such studies. Research on the transport of a related compound, (2,4-dichlorophenoxy)acetic acid, in plant cuticles has demonstrated the utility of studying the permeability of such molecules across biological barriers. nih.gov
Future Directions and Emerging Research Opportunities for 2 2 Ethoxy D5 Phenoxy Acetic Acid
Integration with Advanced Omics Technologies (e.g., Quantitative Proteomics, Lipidomics)
The fields of quantitative proteomics and lipidomics, which seek to comprehensively identify and quantify the complete set of proteins and lipids in a biological system, are increasingly reliant on high-precision analytical techniques. The use of stable isotope-labeled internal standards is fundamental to achieving accurate and reproducible quantification in these complex biological matrices. clearsynth.comnih.gov
In the coming years, 2-(2-Ethoxy-d5-phenoxy)-acetic acid and similar deuterated standards are poised to play a more significant role in specialized applications within these fields. For instance, in studies investigating the off-target effects of phenoxyacetic acid-based herbicides, this internal standard would be invaluable for accurately quantifying the parent compound in tissues or cell cultures, while advanced proteomics techniques simultaneously measure changes in protein expression. nih.govresearchgate.net Deuterium (B1214612) labeling, in general, is a flexible and economical method to broadly assess protein and metabolite kinetics in diverse systems. nih.gov
Similarly, in lipidomics, where researchers might investigate the perturbation of lipid metabolism by environmental contaminants, 2-(2-Ethoxy-d5-phenoxy)-acetic acid can ensure the precise measurement of the xenobiotic compound. nih.govmdpi.com This allows for a more accurate correlation between exposure levels and observed changes in the lipidome. The future will likely see the development of multi-residue methods where a panel of deuterated standards, including 2-(2-Ethoxy-d5-phenoxy)-acetic acid, is used to quantify a range of environmental contaminants and their metabolites alongside comprehensive lipid profiling. rsc.orgisotope.com
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput
The relentless pursuit of lower detection limits and higher sample throughput is a major driving force in analytical chemistry. tandfonline.comselectscience.net Future analytical platforms, such as next-generation liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) systems, will offer unprecedented sensitivity and speed. nih.govnih.govmdpi.com In this landscape, the role of deuterated internal standards like 2-(2-Ethoxy-d5-phenoxy)-acetic acid becomes even more critical.
Future research will likely focus on the development of high-throughput screening (HTS) assays for environmental contaminants and their metabolites in various matrices. bmglabtech.com In such automated workflows, where hundreds or thousands of samples are analyzed, the use of a robust internal standard like 2-(2-Ethoxy-d5-phenoxy)-acetic acid is indispensable for quality control and to ensure the reliability of the large datasets generated. bmglabtech.comacs.org
Below is a table illustrating the potential improvements in analytical performance for the quantification of 2-ethoxyphenoxyacetic acid using next-generation analytical platforms with 2-(2-Ethoxy-d5-phenoxy)-acetic acid as an internal standard.
| Analytical Platform | Current Limit of Quantification (LOQ) | Projected Future LOQ | Throughput (Samples/Day) |
| Triple Quadrupole LC-MS/MS | 0.1 µg/L | 0.01 µg/L | ~200 |
| High-Resolution Orbitrap MS | 0.05 µg/L | 0.001 µg/L | ~300 |
| High-Throughput Screening MS | 1 µg/L | 0.1 µg/L | >1000 |
Expanded Applications in Environmental Fate and Biodegradation Research
Understanding the environmental fate and biodegradation of herbicides and other contaminants is crucial for assessing their ecological impact. researchgate.netnih.gov Stable isotope analysis has emerged as a powerful tool in this field, allowing researchers to trace the degradation pathways of pollutants in complex environmental systems like soil and water. acs.orgnih.govnih.gov
The use of isotopically labeled compounds, such as 2-(2-Ethoxy-d5-phenoxy)-acetic acid, will be central to future research in this area. In these studies, the deuterated compound can be used in two primary ways. Firstly, as an internal standard for the accurate quantification of its non-labeled counterpart in environmental samples, allowing for precise determination of degradation kinetics. mdpi.com Secondly, it can be used in "stable isotope probing" (SIP) studies, where the labeled compound is introduced into an environmental sample, and its incorporation into microbial biomass or degradation products is monitored over time. acs.orgnih.gov This provides direct evidence of biodegradation and can help identify the microorganisms responsible for the process.
Future research will likely involve more sophisticated multi-isotope approaches, where compounds are labeled with different stable isotopes (e.g., deuterium and carbon-13) to elucidate complex degradation mechanisms. The development of more sensitive analytical techniques will also enable these studies to be conducted at environmentally relevant concentrations.
Computational Modeling and In Silico Prediction of Metabolic and Pharmacokinetic Properties
Computational modeling and in silico (computer-based) prediction are becoming increasingly important tools for assessing the potential risks of chemical compounds. researchgate.net These models can predict a substance's physicochemical properties, environmental fate, and metabolic and pharmacokinetic profiles, reducing the need for extensive and costly experimental testing. nih.govnih.govfigshare.comfigshare.com
However, the accuracy of these in silico models is highly dependent on the quality of the experimental data used to develop and validate them. This is where 2-(2-Ethoxy-d5-phenoxy)-acetic acid plays a crucial indirect role. By enabling the highly accurate and precise quantification of the parent compound and its metabolites in experimental studies, it provides the high-quality data needed to build robust and reliable computational models. nih.gov
For example, physiologically based pharmacokinetic (PBPK) models, which simulate the absorption, distribution, metabolism, and excretion of a compound in the body, rely on accurate measurements of the compound's concentration in various tissues and fluids over time. nih.gov The use of a deuterated internal standard like 2-(2-Ethoxy-d5-phenoxy)-acetic acid in the underlying experimental studies is essential for generating the reliable data required for PBPK model development and refinement.
The table below outlines the key parameters in a PBPK model for a compound like 2-ethoxyphenoxyacetic acid, which would be informed by experimental data generated using its deuterated internal standard.
| PBPK Model Parameter | Description | Data Source |
| Absorption Rate Constant (ka) | The rate at which the compound is absorbed into the body. | In vivo or in vitro studies |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | In vivo studies |
| Metabolic Clearance | The rate at which the compound is metabolized by the liver and other organs. | In vitro (e.g., liver microsomes) or in vivo studies |
| Renal Clearance | The rate at which the compound is excreted by the kidneys. | In vivo studies |
Q & A
Basic Questions
Q. What are the key synthetic steps for preparing 2-(2-Ethoxy-d5-phenoxy)-acetic Acid?
- Methodological Answer : The synthesis typically involves:
- Deuterated Reagents : Use of deuterium-labeled ethoxy precursors (e.g., 2-ethoxy-d5-phenol) to introduce isotopic labels at the ethoxy group .
- Coupling Reactions : Alkylation of the phenolic oxygen with bromoacetic acid or its derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the phenoxy-acetic acid backbone .
- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR and LC-MS to confirm deuteration and purity .
Q. Which spectroscopic techniques are critical for confirming the structure of 2-(2-Ethoxy-d5-phenoxy)-acetic Acid?
- Methodological Answer :
- ¹H NMR : Observe the absence of proton signals at the deuterated ethoxy group (C-D bonds do not split proton signals) .
- ¹³C NMR : Detect isotopic shifts in the ethoxy carbons due to deuterium substitution .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (M+) and isotopic patterns consistent with 5 deuterium atoms .
Q. How should researchers handle and store 2-(2-Ethoxy-d5-phenoxy)-acetic Acid safely?
- Methodological Answer :
- Storage : Keep in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .
- Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
Advanced Research Questions
Q. How does deuteration of the ethoxy group influence the compound’s reactivity in metabolic pathways?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Deuteration slows enzymatic cleavage of the ethoxy group, allowing tracking of metabolic intermediates via LC-MS or isotope-ratio mass spectrometry .
- Applications : Used to study hepatic metabolism or biodegradation pathways, where isotopic labeling reduces background noise in mass spectrometry analyses .
Q. What strategies resolve discrepancies in reported NMR data for deuterated phenoxy-acetic acid derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate with ²H NMR or IR spectroscopy to confirm deuteration levels .
- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to identify errors in peak assignments .
Q. How can crystallography elucidate the impact of deuteration on molecular packing and hydrogen bonding?
- Methodological Answer :
- X-ray Diffraction : Compare crystal structures of deuterated vs. non-deuterated analogs to assess changes in unit cell parameters or hydrogen-bonding networks .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to study deuteration effects on melting points and phase transitions .
Q. What computational approaches predict the isotopic effects on the compound’s biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model deuterium’s impact on ligand-receptor binding kinetics, focusing on bond vibration and steric effects .
- QSAR Modeling : Quantify structure-activity relationships by correlating deuteration levels with bioassay data (e.g., enzyme inhibition IC₅₀ values) .
Q. How can synthetic routes be optimized using AI-driven retrosynthesis tools?
- Methodological Answer :
- Retrosynthesis Platforms : Tools like Pistachio or Reaxys propose alternative pathways (e.g., Mitsunobu reactions or Ullmann couplings) to improve yield or reduce steps .
- Feasibility Scoring : Prioritize routes based on precursor availability, reaction conditions, and compatibility with deuterated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
